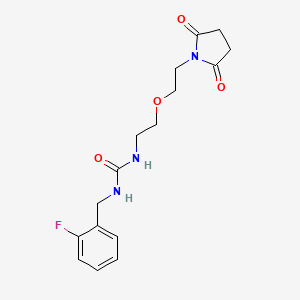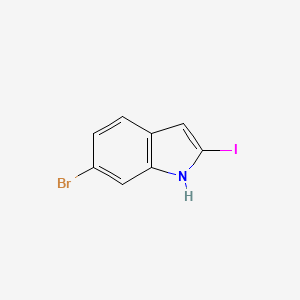![molecular formula C23H27N5OS B2779313 4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine CAS No. 1272756-47-4](/img/structure/B2779313.png)
4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with an ethoxy group (an oxygen atom bonded to a two-carbon chain) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrimidine and piperazine rings would likely result in these parts of the molecule being planar. The ethoxyphenyl group would likely add some three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are significant targets for the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s affinity for these receptors could lead to the development of new medications for neurological conditions .
Antiviral Activity
Indole derivatives, which share a structural similarity with our compound of interest, have shown promising antiviral activities. These activities include inhibitory effects against influenza A and Coxsackie B4 virus. The compound’s structure could be modified to enhance these antiviral properties .
Anticancer Properties
Compounds with similar structures have been investigated for their ability to target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP inhibitors are a class of drugs that can be used to treat cancer by exploiting the specific vulnerabilities in cancer cells .
Neurodegenerative Disease Treatment
The compound’s interaction with alpha1-adrenergic receptors also implicates its potential use in treating neurodegenerative diseases. Since these receptors are associated with numerous neurodegenerative and psychiatric conditions, the compound could be a basis for new CNS drug discoveries .
Cardiovascular Disease Management
By acting as an alpha1-adrenergic receptor antagonist, the compound could help manage cardiovascular diseases. It can potentially be used to control the contraction of smooth muscles in blood vessels, thereby aiding in the treatment of conditions like hypertension .
Metabolic Syndrome Therapy
Given the compound’s potential effects on metabolism and distribution within the body, it could be explored for treating metabolic syndrome. This would involve studies on its absorption, distribution, metabolism, and excretion (ADME) profiles to ensure it has an acceptable pharmacokinetic profile .
Psychiatric Disorder Medication
The compound’s ability to interact with neurotransmitters and receptors that are linked to psychiatric conditions makes it a candidate for developing medications for disorders such as depression and anxiety .
Benign Prostate Hyperplasia Treatment
Alpha1-adrenergic receptors play a role in the contraction of smooth muscles in the lower urinary tract and prostate. Antagonists of these receptors, like our compound, could be used to treat benign prostate hyperplasia by relaxing these muscles .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)sulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS/c1-3-29-20-7-5-4-6-19(20)27-12-14-28(15-13-27)21-16-22(26-23(24)25-21)30-18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFLOVAXYUDKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)
![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)


![2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2779237.png)
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)
![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)
![2-[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2779251.png)
